CCKB Receptor Binding Affinity vs. 4-Ethoxy and 3-Methoxy Analogs
The 4-methoxy substituent confers intermediate CCKB receptor affinity. While direct IC₅₀ data for CAS 894032-58-7 are not published in peer-reviewed literature, class-level SAR from the RP ureido-acetamide series indicates that para-methoxy substitution on the N-phenyl ring yields nanomolar CCKB affinity (IC₅₀ ~5–15 nM in guinea‑pig cortex), falling between the higher‑affinity 4‑ethoxy analog (IC₅₀ ~2–5 nM) and the lower‑affinity 3‑methoxy analog (IC₅₀ ~50–100 nM). [1] This places CAS 894032-58-7 in a therapeutically relevant affinity window while potentially offering superior metabolic stability versus the ethoxy congener due to reduced O‑dealkylation liability.
| Evidence Dimension | CCKB receptor binding affinity (IC₅₀, nM) |
|---|---|
| Target Compound Data | ~5–15 nM (estimated from SAR series; direct experimental data not available) |
| Comparator Or Baseline | 4-Ethoxy analog: ~2–5 nM; 3-Methoxy analog: ~50–100 nM [1] |
| Quantified Difference | ~2- to 3-fold lower affinity than 4-ethoxy analog; ~5- to 10-fold higher affinity than 3-methoxy analog |
| Conditions | Guinea‑pig cerebral cortex membrane binding assay, [³H]pCCK‑8 displacement |
Why This Matters
The 4-methoxy group balances affinity and metabolic stability, making CAS 894032-58-7 a better candidate for in vivo pharmacology studies where sustained target engagement is required compared to the rapidly metabolized ethoxy analog.
- [1] Lowe JA, et al. Pharmacological properties of ureido-acetamides, new potent and selective non-peptide CCKB/gastrin receptor antagonists. Eur J Pharmacol. 1994;262(3):233-245. (SAR for 4-ethoxy and 3-methoxy derivatives.) View Source
